Cas no 3303-84-2 (Boc-β-Ala-OH)

Boc-β-Ala-OH 化学的及び物理的性質
名前と識別子
-
- N-tert-Butoxycarbonyl-beta-alanine
- N-T-boc-B-alanine crystalline
- Boc-beta-Ala-OH
- Butoxycarbonylalanine
- BOC-beta-Alanine
- Boc-β-Ala-OH
- N-(tert-Butoxycarbonyl)-beta-alanine
- N-Boc-beta-alanine
- 3-((tert-Butoxycarbonyl)amino)propanoic acid
- 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- 3-TERT-BUTOXYCARBONYLAMINOPROPIONIC ACID
- Boc-β-Ala-OH
- Boc-Ala-OH
- Boc-b-Ala-OH
- H-His(Nτ-Me)-OMe·2HCl
- 3-(tert-Butoxycarbonylamino)-propanoic acid
- 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-propanoic acid
- Boc-?-Ala-OH
- Boc-b-alanine
- Boc-β-Alanine
- N-(tert-Butoxycarbonyl)-β-alanine
- N-Boc-β-alanine
- N-T-BOC-BETA-ALANINE
- N-TERT-BOC-BETA-ALANINE
- N-T-BUTOXYCARBONYL-BETA-ALANINE
- N-ALPHA-TERT-BUTYLOXYCARBONYL-BETA-ALANINE
- BOC-SS-AAL-OH
- N-Boc-β-alanine, 99%
- 3-(tert-Butoxycarbonylamino)propanoic acid
- HY-W015231
- N-[(1,1-Dimethylethoxy)carbonyl]-alanine
- N-{[(1,1-dimethylethyl)oxy]carbonyl}-b-alanine
- 3-(tert-butoxycarbonyl-amino)propanoic acid
- AC-7040
- N-t-butyloxycarbonyl beta-alanine
- DS-13911
- Boc-beta-Ala-OH, >=99.0% (TLC)
- N-[(1,1-DIMETHYLETHOXY)CARBONYL]-BETA-ALANINE
- N-Boc-beta-Ala-OH
- t-Butoxycarbonyl -beta-alanine
- B2176
- N-(t-butyloxycarbonyl)-beta-alanine
- Boc-betaAla-OH
- EN300-18940
- 3-BOC-aminopropanoic acid
- Boc-betaAla
- BocbetaAla
- 3-(t-Butoxycarbonylamino)propionic-acid
- 3-[(tert-butoxycarbonyl)amino]propanoic acid
- N-tert.butoxycarbonyl-beta-alanine
- Boc-?b-?Ala-?OH
- AB01646
- BP-13388
- N-(t-butoxycarbonyl)-beta-alanine
- Z99599240
- beta-alanine, N-[(1,1-dimethylethoxy)carbonyl]-
- N-Boc- beta -alanine
- 3-(t-Butoxycarbonylamino)propionic acid
- MFCD00037291
- N-tert.-butoxycarbonyl-beta-alanine
- N-{[(1,1-dimethylethyl)oxy]carbonyl}-beta-alanine
- Q-200738
- EINECS 221-979-2
- InChI=1/C8H15NO4/c1-8(2,3)13-7(12)9-5-4-6(10)11/h4-5H2,1-3H3,(H,9,12)(H,10,11
- NS00015144
- 3303-84-2
- Boc-beta -Ala-OH
- Boc-I(2)-Ala-OH
- BETA-ALANINE,TERT.BUTYLOXYCARBONYL
- A-Ala-OH
- WCFJUSRQHZPVKY-UHFFFAOYSA-N
- 3-((tert-butoxycarbonyl)amino)-propanoic acid
- N-boc-3-aminopropanoic acid
- n-t-butyloxycarbonyl-beta-alanine
- 3-tert-butoxycarbonylaminopropanoic acid
- 3-{[(tert-butoxy)carbonyl]amino}propanoic acid
- CS-W015947
- 3-(N-tert-butoxycarbonylamino)propionic acid
- Boc-A-Ala-OH
- 3-tert-butoxycarbonylamino-propionic acid
- AKOS032949933
- 3-(t-butoxycarbonylamino)propanoic acid
- N-BOC beta-alanine
- 3-(tert-butoxycarbonylamino)propionic acid
- Boc-
- FT-0623152
- N-BOC-b-alanine
- W16678
- AKOS000199465
- N-tert.-butyloxycarbonyl beta-alanine
- J-300317
- N-((1,1-Dimethylethoxy)carbonyl)-beta-alanine
- boc-beta-ala
- SY003943
- DTXSID60186697
- BP-28247
- SCHEMBL156911
- Boc-β-alanine,98%
- Boc-ß-Ala-OH
- DB-013163
- Boc-ß-alanine
- STL122947
-
- MDL: MFCD00037291
- インチ: 1S/C8H15NO4/c1-8(2,3)13-7(12)9-5-4-6(10)11/h4-5H2,1-3H3,(H,9,12)(H,10,11)
- InChIKey: WCFJUSRQHZPVKY-UHFFFAOYSA-N
- ほほえんだ: O=C(O)CCNC(OC(C)(C)C)=O
- BRN: 1909986
計算された属性
- せいみつぶんしりょう: 189.100108g/mol
- ひょうめんでんか: 0
- XLogP3: 0.4
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 回転可能化学結合数: 5
- どういたいしつりょう: 189.100108g/mol
- 単一同位体質量: 189.100108g/mol
- 水素結合トポロジー分子極性表面積: 75.6Ų
- 重原子数: 13
- 複雑さ: 195
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 2
じっけんとくせい
- 色と性状: はくしょくふんまつけっしょう
- 密度みつど: 1.0530
- ゆうかいてん: 76-79 °C
- ふってん: 333.9°C at 760 mmHg
- フラッシュポイント: 155.7℃
- ようかいど: DMSO (Slightly), Methanol (Slightly)
- PSA: 75.63000
- LogP: 1.37670
- じょうきあつ: 0.0±1.5 mmHg at 25°C
- 酸性度係数(pKa): 4.46±0.10(Predicted)
- ようかいせい: 自信がない
Boc-β-Ala-OH セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S22-S24/25
-
危険物標識:
- リスク用語:R20/21/22
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Store at room temperature
- セキュリティ用語:S22;S24/25
Boc-β-Ala-OH 税関データ
- 税関コード:29241990
Boc-β-Ala-OH 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B2176-5g |
Boc-β-Ala-OH |
3303-84-2 | 98.0%(LC&T) | 5g |
¥220.0 | 2022-05-30 | |
TRC | B619515-50000mg |
Boc-\u200bb-\u200bAla-\u200bOH |
3303-84-2 | 50g |
$ 150.00 | 2023-04-18 | ||
eNovation Chemicals LLC | D570663-5kg |
Boc-beta-alanine |
3303-84-2 | 97% | 5kg |
$1200 | 2024-06-05 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B22522-10g |
N-Boc-beta-alanine, 99% |
3303-84-2 | 99% | 10g |
¥1179.00 | 2023-03-02 | |
SHENG KE LU SI SHENG WU JI SHU | sc-269723-5g |
N-Boc-β-alanine, |
3303-84-2 | ≥99% | 5g |
¥226.00 | 2023-09-05 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B802332-500g |
Boc-β-Ala-OH |
3303-84-2 | 98% | 500g |
¥941.00 | 2022-09-02 | |
TRC | B619515-25g |
Boc-b-Ala-OH |
3303-84-2 | 25g |
$ 92.00 | 2023-09-08 | ||
TRC | B619515-100g |
Boc-\u200bb-\u200bAla-\u200bOH |
3303-84-2 | 100g |
$ 230.00 | 2023-04-18 | ||
eNovation Chemicals LLC | D517044-500g |
3-((tert-Butoxycarbonyl)aMino)propanoic acid |
3303-84-2 | 97% | 500g |
$240 | 2024-05-24 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R020098-100g |
Boc-β-Ala-OH |
3303-84-2 | 98% | 100g |
¥129 | 2024-05-24 |
Boc-β-Ala-OH 関連文献
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
Boc-β-Ala-OHに関する追加情報
Boc-β-Ala-OH: A Comprehensive Overview
Boc-β-Ala-OH, also known as tert-butoxycarbonyl β-alanine, is a compound with the CAS number 3303-84-2. This compound is widely recognized in the fields of organic chemistry and biochemistry due to its unique properties and applications. The term Boc stands for tert-butoxycarbonyl, which is a common protecting group used in peptide synthesis. The compound's structure consists of a β-alanine backbone with a Boc group attached to the nitrogen atom and a hydroxyl group (-OH) at the carboxyl terminus.
The molecular formula of Boc-β-Ala-OH is C9H17NO4, and its molecular weight is 195.25 g/mol. The compound is soluble in polar solvents such as water and ethanol, making it suitable for various chemical reactions. Its physical properties, including melting point and boiling point, are well-documented in scientific literature, which facilitates its use in laboratory settings.
Recent studies have highlighted the importance of Boc-β-Ala-OH in peptide synthesis and drug discovery. The Boc group is particularly useful as a protecting group because it can be easily removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA). This property makes it ideal for stepwise synthesis of peptides, where protection and deprotection steps are critical.
In addition to its role in peptide synthesis, Boc-β-Ala-OH has been explored for its potential in bioactive molecule design. Researchers have investigated its ability to modulate enzyme activity and its role in signaling pathways. For instance, studies have shown that derivatives of β-alanine can influence cellular processes such as apoptosis and inflammation, suggesting potential therapeutic applications.
The synthesis of Boc-β-Ala-OH typically involves multi-step reactions, including alkylation, acylation, and protection/deprotection steps. Recent advancements in catalytic methods have improved the efficiency and yield of these reactions, making the compound more accessible for large-scale production.
In conclusion, Boc-β-Ala-OH (CAS No. 3303-84-2) is a versatile compound with significant applications in organic chemistry and biochemistry. Its unique properties, including ease of handling and reactivity, make it a valuable tool in peptide synthesis and drug discovery. Ongoing research continues to uncover new insights into its potential uses, solidifying its importance in the scientific community.
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